molecular formula C12H12N2O B13285378 5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine

5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine

Cat. No.: B13285378
M. Wt: 200.24 g/mol
InChI Key: QZBGEZGDKDIEBF-UHFFFAOYSA-N
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Description

5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine is a heterocyclic compound that features a cyclopropyl group attached to a phenyl ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenylcyclopropylamine with an oxime derivative under cyclization conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine is unique due to the combination of the cyclopropyl group, phenyl ring, and oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-(1-phenylcyclopropyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C12H12N2O/c13-11-8-10(15-14-11)12(6-7-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14)

InChI Key

QZBGEZGDKDIEBF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=CC(=NO3)N

Origin of Product

United States

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